molecular formula C15H16FN3O3S B7429278 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol

3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol

カタログ番号 B7429278
分子量: 337.4 g/mol
InChIキー: WVUCQUONUCDHII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. SETD7 is responsible for the methylation of histone H3 lysine 4 (H3K4), which plays a crucial role in gene expression and chromatin organization. Inhibition of SETD7 by PFI-3 has been shown to have potential therapeutic applications in cancer and other diseases.

作用機序

3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol inhibits SETD7 by binding to the active site of the enzyme. This prevents the enzyme from binding to its substrate, histone H3, and methylating the lysine 4 residue. This results in a decrease in H3K4 methylation and altered gene expression.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been shown to have other biochemical and physiological effects. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic mice. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been shown to reduce blood pressure in hypertensive mice. These effects are thought to be due to the inhibition of SETD7, which plays a role in the regulation of glucose metabolism and blood pressure.

実験室実験の利点と制限

3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for SETD7, which reduces the risk of off-target effects. However, 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for research on 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol. One direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics for use in vivo. Additionally, the development of more potent and selective inhibitors of SETD7 could lead to improved therapeutic options for cancer and other diseases.

合成法

The synthesis of 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol involves several steps, starting with the synthesis of the pyrazine core. The pyrazine is then functionalized with a fluorophenyl group and an aminoethyl group. The final step involves the addition of the thiol group to form the dioxothiolane ring. The synthesis of 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been optimized to produce high yields and purity.

科学的研究の応用

3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been extensively studied for its potential therapeutic applications. In cancer, SETD7 has been shown to be overexpressed in several types of cancer, including breast, prostate, and lung cancer. Inhibition of SETD7 by 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been shown to reduce cancer cell proliferation and induce apoptosis. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been studied in other diseases, such as diabetes and cardiovascular disease, where SETD7 plays a role in the regulation of glucose metabolism and blood pressure.

特性

IUPAC Name

3-[[[6-(4-fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)13-7-17-8-14(19-13)18-9-15(20)5-6-23(21,22)10-15/h1-4,7-8,20H,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCQUONUCDHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CNC2=NC(=CN=C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。